molecular formula C14H15ClN2 B1491936 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine CAS No. 2098086-00-9

4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine

Cat. No.: B1491936
CAS No.: 2098086-00-9
M. Wt: 246.73 g/mol
InChI Key: SWPMVGHVRPMEPR-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine ( 2098086-00-9) is a chemical compound with the molecular formula C14H15ClN2 and a molecular weight of 246.735 g/mol . This pyrimidine derivative is intended for use as a chemical synthesis intermediate and for scientific research purposes only . It is not intended for diagnostic or therapeutic uses. Pyrimidine scaffolds are of significant interest in medicinal chemistry and materials science, often serving as key precursors in the development of pharmaceutical compounds and other functional molecules . Researchers should note that this product requires specific storage conditions to maintain stability; it is recommended to be stored at -4°C for shorter periods (1-2 weeks) and at -20°C for longer storage (1-2 years) . As a standard laboratory safety practice, personnel are advised to wear appropriate personal protective equipment, including protective gloves, clothing, and eye protection, and to avoid contact with the skin and eyes . Proper handling procedures should be followed to avoid inhalation or ingestion. All products are for Research Use Only (RUO) and are not for diagnostic or therapeutic use, human consumption, or any other personal use.

Properties

IUPAC Name

4-chloro-2-methyl-6-(3-phenylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-11-16-13(10-14(15)17-11)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPMVGHVRPMEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The target molecule features a pyrimidine core substituted at the 4-position with chlorine, at the 2-position with a methyl group, and at the 6-position with a 3-phenylpropyl side chain. The key synthetic challenges include selective chlorination at the 4-position and the introduction of the bulky 3-phenylpropyl substituent at the 6-position without compromising the pyrimidine ring integrity.

Preparation of the Pyrimidine Core: Synthesis of 4-Chloro-2-methylpyrimidine

A critical intermediate in the synthesis is 4-chloro-2-methylpyrimidine, which serves as the scaffold for subsequent substitution at the 6-position.

Method Summary:

  • Starting Material: 2-methyl-4-hydroxypyrimidine
  • Reagents: Phosphorus oxychloride (POCl₃), organic base (e.g., diisopropylethylamine, N,N-dimethylaniline)
  • Conditions: Reaction temperature between 25–100°C, reaction time 2–5 hours
  • Procedure: The hydroxypyrimidine is chlorinated using POCl₃ in the presence of an organic base to facilitate substitution of the hydroxyl group by chlorine at the 4-position. After reaction completion, excess POCl₃ is removed under reduced pressure, and the mixture is quenched with water. The product is extracted with an organic solvent, dried, and concentrated to yield 4-chloro-2-methylpyrimidine with high purity and yield.

Representative Data from Patent CN110372602A:

Parameter Condition/Result
Molar ratio (2-methyl-4-hydroxypyrimidine : POCl₃ : base) 1 : 5–10 : 0.3–0.7 (by weight)
Temperature 25–100°C (typical 45–85°C)
Reaction time 2–5 hours
Organic bases tested Diisopropylethylamine, N,N-dimethylaniline, triethylamine, pyridine, others
Yield 85.56%–91.55%
Purity >98%

Example:
Dispersing 100 g of 2-methyl-4-hydroxypyrimidine in 500 mL POCl₃, cooled to 10°C, followed by dropwise addition of 100 mL diisopropylethylamine, then heating to reflux at 45°C for 5 hours, afforded 107 g of 4-chloro-2-methylpyrimidine with 91.55% yield and >98% purity after workup.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Chlorination 2-methyl-4-hydroxypyrimidine + POCl₃ + base, 45–85°C, 2–5 h 85–92 High purity 4-chloro-2-methylpyrimidine obtained
2 Cross-coupling / Nucleophilic substitution 4-chloro-2-methyl-6-halopyrimidine + 3-phenylpropyl nucleophile or organometallic reagent, Pd catalyst, base, reflux 65–85 Conditions optimized for substitution at 6-position

Workup and Purification

Purification of the final product typically involves:

  • Extraction with organic solvents such as ethyl acetate
  • Washing with saturated sodium bicarbonate or sodium chloride solutions to neutralize and remove impurities
  • Drying over anhydrous sodium sulfate
  • Concentration under reduced pressure
  • Recrystallization from suitable solvents to achieve high purity (>98%)

Research Findings and Optimization Insights

  • The chlorination step benefits from the choice of organic base; diisopropylethylamine and N,N-dimethylaniline provide good yields and manageable reaction exotherms.
  • Reaction temperature and time are critical for maximizing yield while minimizing side reactions.
  • For the introduction of the 3-phenylpropyl group, palladium-catalyzed cross-coupling offers a versatile and efficient route, with catalyst and ligand selection impacting yield and selectivity.
  • Purification steps are essential to remove residual phosphorus oxychloride and other by-products, ensuring high purity for downstream applications.

Summary Table of Preparation Method Parameters

Parameter Details
Starting material 2-methyl-4-hydroxypyrimidine
Chlorinating agent Phosphorus oxychloride (POCl₃)
Organic base Diisopropylethylamine, N,N-dimethylaniline, others
Chlorination temperature 25–100°C (optimal 45–85°C)
Chlorination time 2–5 hours
Chlorination yield 85.56–91.55%
Substitution method for 6-position Pd-catalyzed cross-coupling or nucleophilic substitution
Catalysts for substitution Pd(PPh₃)₄, Pd(OAc)₂
Bases for substitution Na₂CO₃, K₂CO₃
Solvents for substitution DME, toluene, DMF
Substitution yield 65–85%
Purification Extraction, washing, drying, recrystallization
Final product purity >98%

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of dihydropyrimidines.

    Coupling: Formation of biaryl or vinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been studied for its potential as an anticancer agent. Research indicates that pyrimidine derivatives can inhibit specific protein kinases involved in cancer progression. For instance, certain derivatives have shown efficacy against Janus Kinase 3 (JAK3), which is implicated in various cancers and autoimmune diseases .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundTarget EnzymeIC50 (nM)Reference
4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidineJAK372
LEI-401NAPE-PLD27
Other PyrimidinesVariousVaries

Neuroprotective Properties
In studies focusing on neurodegenerative diseases, derivatives of pyrimidines, including this compound, have been shown to protect neuronal cells from cytotoxicity associated with conditions like Amyotrophic Lateral Sclerosis (ALS). These compounds were found to reduce protein aggregation in neuronal cells, a hallmark of neurodegeneration .

Biochemical Applications

Inhibition of NAPE-PLD
The compound has been identified as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a crucial role in lipid signaling pathways. This inhibition can lead to decreased levels of bioactive lipids such as anandamide, thus providing insights into the biological roles of these lipids in health and disease .

Table 2: Inhibition Potency Against NAPE-PLD

CompoundTarget EnzymeIC50 (nM)Mechanism
This compoundNAPE-PLD72Competitive Inhibition
LEI-401NAPE-PLD27Competitive Inhibition

Pharmaceutical Applications

Immunosuppressive Potential
The compound has shown promise in immunosuppressive therapy. JAK3 inhibitors are critical in treating autoimmune disorders and preventing organ transplant rejection. The ability of pyrimidine derivatives to modulate immune responses positions them as valuable candidates for further pharmaceutical development .

Case Studies

Case Study 1: JAK3 Inhibition
A study explored the structure–activity relationship (SAR) of pyrimidine derivatives, including this compound, revealing that specific substitutions could enhance potency against JAK3. The findings suggest that optimizing the chemical structure can lead to more effective therapeutic agents for conditions like rheumatoid arthritis and lupus.

Case Study 2: Neuroprotection in ALS Models
In a high-throughput screening assay targeting ALS models, pyrimidine derivatives demonstrated neuroprotective effects by reducing cytotoxicity associated with mutant SOD1 aggregation. This research highlights the therapeutic potential of these compounds in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with nucleic acids or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

The following analysis compares 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine to structurally related pyrimidine derivatives, focusing on substituent effects, biological activity, and physicochemical properties. Data are derived from analogs reported in crystallographic, pharmacological, and synthetic studies (Table 1).

Structural Analogs and Similarity Scores

lists compounds with high structural similarity to this compound, calculated using molecular descriptors (e.g., Tanimoto coefficients). Key analogs include:

Compound Name CAS No. Similarity Score Key Substituents
4-Chloro-2-methyl-6-phenylpyrimidine 73576-33-7 0.83 Phenyl at position 6
2,4-Dichloro-6-phenylpyrimidine 5600-21-5 0.79 Dichloro at positions 2,4; phenyl at 6
4-Chloro-6-isopropylpyrimidin-2-amine 26032-72-4 0.81 Isopropyl at 6; amine at 2
2,4-Diamino-6-benzyl-5-(3-phenylpropyl)-pyrimidine N/D N/A Benzyl at 6; diamine at 2,4; phenylpropyl at 5

Key Observations :

  • Halogenation : The presence of chlorine at position 4 is common among analogs, but dichloro substitution (e.g., 2,4-Dichloro-6-phenylpyrimidine) may increase electrophilicity and reactivity in nucleophilic environments .
  • Amino vs. Methyl Groups: Substituting the methyl group at position 2 with an amine (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine) introduces hydrogen-bonding capability, which could enhance interactions with biological targets .
Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity: The 3-phenylpropyl chain likely increases logP compared to shorter-chain analogs, as seen in 2,4-Diamino-6-benzyl-5-(3-phenylpropyl)-pyrimidine (compound 70 in ), which exhibits enhanced hydrophobic interactions in enzyme-binding studies .
  • Solubility: Chlorine and aromatic substituents typically reduce aqueous solubility.

Biological Activity

4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine is a pyrimidine derivative that has garnered attention for its biological activity, particularly in the field of medicinal chemistry. This compound is structurally related to other bioactive pyrimidines and has been evaluated for various pharmacological properties, including its potential as an antitumor agent and its interactions with specific biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H16ClN3\text{C}_{14}\text{H}_{16}\text{Cl}\text{N}_{3}

This compound features a chloro substituent at the 4-position, a methyl group at the 2-position, and a phenylpropyl group at the 6-position of the pyrimidine ring. These substitutions are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of protein tyrosine kinases, particularly Janus Kinase 3 (JAK3), which plays a significant role in various immune responses and inflammatory processes . Inhibition of JAK3 can lead to immunosuppressive effects, making this compound potentially useful in treating autoimmune diseases and conditions requiring immunomodulation.

Antitumor Activity

Several studies have investigated the antitumor properties of pyrimidine derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines:

Cell Line IC50 (μM)
HeLa0.75
A5491.02
MDA-MB-2310.91
JurkatNot specified

These findings suggest that this compound exhibits significant antiproliferative activity, potentially through mechanisms involving tubulin polymerization inhibition, similar to known antitumor agents like combretastatin A-4 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications to the pyrimidine core can significantly influence biological activity. For instance, substituents at the para position of the phenyl ring have been shown to affect potency; electron-donating groups generally enhance activity while electron-withdrawing groups reduce it .

Study on Antiproliferative Effects

In a detailed study assessing the antiproliferative effects of various pyrimidine derivatives, including this compound, researchers found that specific structural modifications led to enhanced cytotoxicity against cancer cell lines. The study utilized a high-throughput screening assay to evaluate over 50 compounds, revealing that those with optimal substituents exhibited IC50 values in the low micromolar range .

Immunosuppressive Potential

Another study focused on the immunosuppressive potential of pyrimidine derivatives showed that compounds similar to this compound effectively inhibited JAK3 activity in vitro. This inhibition correlated with reduced cytokine production in stimulated lymphocytes, suggesting potential therapeutic applications in autoimmune diseases .

Q & A

Q. What are the critical considerations for synthesizing 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions:
  • Temperature : Maintain 60–80°C to avoid side reactions (e.g., decomposition of the chloro-substituted pyrimidine ring) .
  • pH : Use buffered solutions (pH 6–7) to stabilize intermediates during nucleophilic substitution reactions .
  • Reaction Time : Monitor via thin-layer chromatography (TLC) to terminate the reaction at optimal conversion (typically 12–18 hours) .
    Post-synthesis, employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the compound. Confirm purity via HPLC (≥95%) and NMR (e.g., absence of residual solvent peaks) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H NMR (δ 2.4 ppm for methyl group, δ 7.2–7.6 ppm for aromatic protons) and 13^{13}C NMR (δ 160–165 ppm for pyrimidine carbons) .
  • Mass Spectrometry : ESI-MS (expected [M+H]+^+ at m/z 303.8) .
  • Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C-Cl bond ~1.73 Å) and dihedral angles to validate substituent orientations .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow hazard mitigation strategies:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste Disposal : Segregate halogenated waste and consult certified agencies for incineration (≥1200°C for complete decomposition) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–3 months.
  • Analysis : Monitor degradation via HPLC (e.g., new peaks indicating hydrolysis of the chloro group) .
  • Light Sensitivity : Use amber vials to prevent photolytic cleavage of the pyrimidine ring .

Q. What are the standard methods to evaluate reactivity for further functionalization?

  • Methodological Answer : Screen reactive sites using:
  • Electrophilic Substitution : Test reactivity at the 4-chloro position with Grignard reagents (e.g., MeMgBr) .
  • Nucleophilic Aromatic Substitution : React with amines (e.g., piperidine) under microwave irradiation (50 W, 100°C) .
    Track progress via 19^{19}F NMR if fluorine-containing analogs are synthesized .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be designed for this compound in antimicrobial research?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents at the 3-phenylpropyl group (e.g., electron-withdrawing -NO2_2 or electron-donating -OCH3_3) .
  • Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Computational Modeling : Perform docking studies with bacterial dihydrofolate reductase (PDB ID: 1DHF) to correlate substituent effects with binding affinity .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :
  • Replication : Verify assay conditions (e.g., pH, inoculum size) and compound purity .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by solvent polarity or cell-line variability .
  • Mechanistic Probes : Use isotopically labeled compounds (e.g., 14^{14}C) to track metabolic pathways and confirm target engagement .

Q. What experimental strategies can elucidate degradation pathways under physiological conditions?

  • Methodological Answer :
  • Simulated Biological Fluids : Incubate in PBS (pH 7.4) or human serum at 37°C.
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed pyrimidine ring or oxidized propyl chain) .
  • Stability-Indicating Assays : Validate HPLC methods per ICH guidelines (e.g., forced degradation under acidic/alkaline conditions) .

Q. How can kinetic studies optimize catalytic routes for large-scale synthesis?

  • Methodological Answer :
  • Rate Determination : Use in-situ IR to monitor reaction progress (e.g., disappearance of carbonyl intermediates) .
  • Catalyst Screening : Test palladium/copper systems for cross-coupling efficiency (e.g., Suzuki-Miyaura for phenylpropyl introduction) .
  • Scale-Up : Apply QbD principles to adjust parameters (e.g., mixing efficiency in flow reactors) .

Q. What advanced techniques validate the compound’s role in inhibiting enzyme targets?

  • Methodological Answer :
  • Enzyme Kinetics : Use stopped-flow spectroscopy to measure inhibition constants (KiK_i) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution (e.g., 3.5 Å) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine
Reactant of Route 2
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4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine

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